molecular formula C12H18FN B12090413 [2-(3-Fluorophenyl)ethyl](2-methylpropyl)amine

[2-(3-Fluorophenyl)ethyl](2-methylpropyl)amine

Cat. No.: B12090413
M. Wt: 195.28 g/mol
InChI Key: ZKVZLRDKYCLTLY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)ethylamine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to an ethyl chain, which is further connected to an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)ethylamine typically involves the reaction of 3-fluorophenylacetonitrile with isobutylamine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluorophenyl)ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluorophenyl)ethylamine
  • 2-(4-Fluorophenyl)ethylamine
  • 2-(3-Chlorophenyl)ethylamine

Uniqueness

2-(3-Fluorophenyl)ethylamine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-10(2)9-14-7-6-11-4-3-5-12(13)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3

InChI Key

ZKVZLRDKYCLTLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCC1=CC(=CC=C1)F

Origin of Product

United States

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